2-Amino-3,4-difluorobenzaldehyde
Overview
Description
2-Amino-3,4-difluorobenzaldehyde is an organic compound with the molecular formula C7H5F2NO. It is characterized by the presence of an amino group and two fluorine atoms attached to a benzene ring, along with an aldehyde functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3,4-difluorobenzaldehyde typically involves the reaction of 3,4-difluorobenzaldehyde with ammonia or an amine source under controlled conditions. One common method includes the use of a Grignard reagent, where 3,4-difluorobromobenzene undergoes a Grignard exchange reaction in the presence of tetrahydrofuran to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The reaction conditions are carefully controlled to ensure the efficient conversion of starting materials to the final product .
Types of Reactions:
Oxidation: The aldehyde group in this compound can undergo oxidation to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Formation of 2-amino-3,4-difluorobenzoic acid.
Reduction: Formation of 2-amino-3,4-difluorobenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-Amino-3,4-difluorobenzaldehyde is utilized in several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Amino-3,4-difluorobenzaldehyde involves its interaction with various molecular targets. The presence of the amino and aldehyde groups allows it to form Schiff bases with primary amines, which can then participate in further biochemical reactions. The fluorine atoms on the benzene ring can influence the compound’s reactivity and binding affinity to proteins, potentially affecting metabolic pathways and biological activity .
Comparison with Similar Compounds
- 2-Amino-3,4-dichlorobenzaldehyde
- 2-Amino-3,4-dibromobenzaldehyde
- 2-Amino-3,4-dimethylbenzaldehyde
Comparison: 2-Amino-3,4-difluorobenzaldehyde is unique due to the presence of fluorine atoms, which are known to enhance metabolic stability and binding affinity in biological systems. Compared to its chlorinated or brominated counterparts, the difluorinated compound may exhibit different reactivity and physical properties, making it particularly valuable in specific applications such as drug development and material science .
Properties
IUPAC Name |
2-amino-3,4-difluorobenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO/c8-5-2-1-4(3-11)7(10)6(5)9/h1-3H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYSSZOLMHLGBSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C=O)N)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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